molecular formula C17H22N2O4 B4235296 N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptyloxamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptyloxamide

Cat. No.: B4235296
M. Wt: 318.4 g/mol
InChI Key: OGFIIOMTQBJAGH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-cycloheptylethanediamide is a synthetic organic compound that features a benzodioxole moiety and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-cycloheptylethanediamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the benzodioxole derivative.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the benzodioxole-cycloheptyl intermediate with an ethanediamine derivative under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(1,3-benzodioxol-5-ylmethyl)-N’-cycloheptylethanediamide follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-cycloheptylethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of the benzodioxole ring.

    Reduction: Amine derivatives from the reduction of the amide bond.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-cycloheptylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-cycloheptylethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cycloheptyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Shares the benzodioxole moiety but differs in the amine group.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylethanediamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-cycloheptylethanediamide is unique due to the presence of the cycloheptyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-16(17(21)19-13-5-3-1-2-4-6-13)18-10-12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,1-6,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFIIOMTQBJAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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